trans Resveratrol 3-Sulfate Sodium Salt trans Resveratrol 3-Sulfate Sodium Salt Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate (1 µM) decreases the expression of IL-1α, IL-1β, and IL-6 by 61.2, 76.6, and 42.2%, respectively, and decreases the release of TNF-α and IL-6 to similar levels as resveratrol. It has antioxidant activity in a Trolox assay, dose-dependently decreases growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM, and induces apoptosis at concentrations of 25 and 50 µM. Resveratrol-3-O-sulfate also displaces rosiglitazone from the outer mitochondrial protein mitoNEET (IC50 = 3.36 µM for the human protein), indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket.

Brand Name: Vulcanchem
CAS No.: 858127-11-4
VCID: VC0007617
InChI: InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;
SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]
Molecular Formula: C14H12NaO6S
Molecular Weight: 331.30 g/mol

trans Resveratrol 3-Sulfate Sodium Salt

CAS No.: 858127-11-4

Cat. No.: VC0007617

Molecular Formula: C14H12NaO6S

Molecular Weight: 331.30 g/mol

* For research use only. Not for human or veterinary use.

trans Resveratrol 3-Sulfate Sodium Salt - 858127-11-4

Specification

Description Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate (1 µM) decreases the expression of IL-1α, IL-1β, and IL-6 by 61.2, 76.6, and 42.2%, respectively, and decreases the release of TNF-α and IL-6 to similar levels as resveratrol. It has antioxidant activity in a Trolox assay, dose-dependently decreases growth of Caco-2 colorectal adenocarcinoma cells when used at concentrations ranging from 10 to 100 µM, and induces apoptosis at concentrations of 25 and 50 µM. Resveratrol-3-O-sulfate also displaces rosiglitazone from the outer mitochondrial protein mitoNEET (IC50 = 3.36 µM for the human protein), indicating that it binds to the thiazolidine-2,4-dione (TZD) binding pocket.

CAS No. 858127-11-4
Molecular Formula C14H12NaO6S
Molecular Weight 331.30 g/mol
IUPAC Name sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate
Standard InChI InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+;
Standard InChI Key KXNGTEOOWGJPRO-TYYBGVCCSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]
SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])O)O.[Na+]
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na]

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